molecular formula C24H26N4O3S B609056 Pkr-IN-1 CAS No. 1260075-17-9

Pkr-IN-1

Cat. No. B609056
M. Wt: 450.557
InChI Key: XAYGBKHKBBXDAK-UHFFFAOYSA-N
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Description

Pkr-IN-1, also known as Mitapivat, is a pyruvate kinase activator . It is used to treat hemolytic anemia in adults with pyruvate kinase (PK) deficiency . The chemical name of Pkr-IN-1 is C24H26N4O3S .


Synthesis Analysis

The synthesis of PKR inhibitors involves the use of computer-aided drug-discovery tools . Two compounds were found to inhibit recombinant PKR in pharmacologically relevant concentrations . One compound, 6-amino-3-methyl-2-oxo-N-phenyl-2,3-dihydro-1H-benzo[d]imidazole-1-carboxamide, also showed anti-apoptotic properties .


Molecular Structure Analysis

The molecular structure of PKR has been analyzed using small-angle X-ray scattering and small-angle neutron scattering . The radius of gyration is about 35 Å . The p ® distance distribution function exhibits a peak near 30 Å with a broad shoulder extending to longer distances .


Chemical Reactions Analysis

PKR plays a key role in a broad range of intracellular regulatory mechanisms and in the pathophysiology of many human diseases . It is involved in the pathophysiology of cancer, inflammation, autoimmune diseases, diabetes, and chronic neurodegenerative disorders .


Physical And Chemical Properties Analysis

The molecular formula of Pkr-IN-1 is C24H26N4O3S and its molecular weight is 450.55 . The predicted boiling point is 667.3±65.0 °C and the predicted density is 1.369±0.06 g/cm3 . It is soluble in DMSO at 50 mg/mL (110.98 mM) .

Scientific Research Applications

  • Pauson-Khand Reaction for Complex Molecule Synthesis : The PKR is a significant transformation used in synthetic chemistry, particularly for creating polycyclic complex molecules. This reaction is useful for natural product synthesis and introduces asymmetry in reactions using several strategies (Blanco-Urgoiti et al., 2004).

  • RNA-dependent Protein Kinase (PKR) in Antiviral Responses : PKR plays a crucial role in the antiviral defense mechanism. It phosphorylates the alpha subunit of the eukaryotic initiation factor 2 in response to viral infection. Small molecule inhibitors of PKR, like Pkr-IN-1, are significant in studying PKR's role in cell signaling pathways, especially in the context of overlapping and non-redundant pathways (Jammi et al., 2003).

  • PKR in Inflammasome Activation and Immune Response : PKR is implicated in inflammasome activation and plays a role in the release of proinflammatory cytokines. Its activation or inhibition can significantly impact the immune response and inflammation processes (Lu et al., 2012).

  • PKR in Cell Biology - Antiviral to Antiproliferative Action : PKR mediates antiproliferative and antiviral effects, integrating signals in response to various cellular stresses. It affects both transcription and translation, influencing cell fate and potentially serving as a target for therapeutic strategies (García et al., 2006).

  • PKR in Cancer and Metabolism : PKR's role in cancer signaling pathways and its dual role in cancer disease have garnered interest. It is considered a molecular target for conventional chemotherapeutics and emerging treatments. Its involvement in metabolism also offers insights into complex processes of cancer and metabolic pathologies (Garcia-Ortega et al., 2017).

Safety And Hazards

The safety symbol for Pkr-IN-1 is GHS07 and the signal word is Warning . The hazard statements are H302-H315-H319-H335 and the precautionary statements are P261-P305+P351+P338 . It should be stored at -20°C .

properties

IUPAC Name

N-[4-[4-(cyclopropylmethyl)piperazine-1-carbonyl]phenyl]quinoline-8-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S/c29-24(28-15-13-27(14-16-28)17-18-6-7-18)20-8-10-21(11-9-20)26-32(30,31)22-5-1-3-19-4-2-12-25-23(19)22/h1-5,8-12,18,26H,6-7,13-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYGBKHKBBXDAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The pyruvate kinase enzyme is an ATP-generating enzyme involved in the Embden–Meyerhof glycolytic pathway: it catalyzes the conversion of phosphoenolpyruvate to pyruvate in the final step of glycolysis, generating adenosine triphosphate (ATP), which is critical for cellular maintenance and survival. One of the four isoforms of pyruvate kinase - erythrocyte pyruvate kinase or PKR - is dedicated to red blood cells (RBCs). Compared to most human cells, RBCs lack the metabolic machinery required for aerobic metabolism of glucose and generation of ATP; thus, they rely on anaerobic glycolysis for ATP production. The deficiency of ATP due to glycolytic enzyme defects leads to shortened lifespan and premature destruction of RBCs in the form of chronic hemolytic anemia and ineffective erythropoiesis. Pyruvate kinase deficiency is a rare hereditary disorder affecting RBC glycolysis, caused by mutations in _PKLR_, the gene encoding the RBC (PKR) and liver-specific isoforms (PKL) of pyruvate kinase. Pyruvate kinase deficiency is associated with a build-up of 2,3-disphosphoglycerate (2,3-DPG), an upstream metabolite in glycolysis, and deficient ATP levels. Erythrocyte pyruvate kinase is an allosterically regulated homotetrameric enzyme that is normally activated by fructose bisphosphate (FBP) in an allosteric fashion. Mitapivat is also an allosteric pyruvate kinase activator but binds to a different allosteric site from FBP on the PKR tetramer. This allows for the activation of both wild-type and mutant forms of erythrocyte pyruvate kinase, including those not induced by FBP. Upon binding to pyruvate kinase, mitapivat stabilizes the active tetrameric form of the enzyme and enhances its affinity for its substrate, phosphoenolpyruvate. Mitapivat upregulates erythrocyte pyruvate kinase activity, increases ATP production, and reduces levels of 2,3-DPG.
Record name Mitapivat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16236
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Pkr-IN-1

CAS RN

1260075-17-9
Record name Mitapivat
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260075179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mitapivat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16236
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MITAPIVAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WTV10SIKH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1
Citations
AB Mohamed - 2005 - scholar.uwindsor.ca
… Livinghouse and Pagenkopf reported a photolytic promotion of PKR in 1 atm of CO pressure. The same authors demonstrated that with a careful control of temperature, it is possible to …
Number of citations: 1 scholar.uwindsor.ca

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